1-Bromodecane

描述

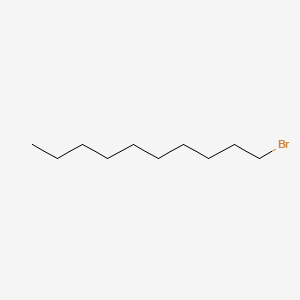

Structure

3D Structure

属性

IUPAC Name |

1-bromodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMSJFSOOQERIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051581 | |

| Record name | 1-Bromodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, light yellow liquid; [Aldrich MSDS] | |

| Record name | Decane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | Decyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-29-8 | |

| Record name | 1-Bromodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMODECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decyl bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2JDF9ZCB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromodecane for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-bromodecane, a vital reagent and building block in organic synthesis and drug development. This document details experimental methodologies for property determination and illustrates key chemical workflows, offering a practical resource for laboratory professionals.

Core Physical and Chemical Properties

This compound is a linear alkyl halide that is a colorless to pale yellow liquid at room temperature.[1][2] Its chemical structure, consisting of a ten-carbon aliphatic chain and a terminal bromine atom, dictates its physical characteristics and reactivity.

Quantitative Physical Properties

The following tables summarize the key physical properties of this compound, compiled from various sources for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₁Br | [2] |

| Molecular Weight | 221.18 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Characteristic |

| Property | Value | Conditions | Reference(s) |

| Density | 1.066 g/mL | at 25 °C | [3][4] |

| 1.07 g/cm³ | at 20 °C | [5] | |

| Boiling Point | 238 °C | at 1013 mbar (760 mmHg) | [3][6] |

| Melting Point | -30 °C | ||

| Refractive Index | 1.456 | at 20 °C (n20/D) | [3][6] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and for the synthesis of this compound are provided below. These protocols are foundational for the accurate characterization and application of this compound in a research setting.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of a small sample of this compound.[7][8][9]

Materials:

-

This compound sample (~0.5 mL)

-

Thiele tube filled with mineral oil

-

Thermometer (-10 to 250 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Bunsen burner or heating mantle

Procedure:

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, with the sealed end facing up, into the test tube containing the this compound.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Insert the thermometer and attached test tube into the Thiele tube, ensuring the this compound is below the level of the mineral oil. The side arm of the Thiele tube allows for even heating of the oil via convection.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.

-

As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of density.

Materials:

-

This compound sample

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is filled to the mark, removing any excess water. Dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water and record the mass (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound and allow it to equilibrate to the same temperature in the water bath.

-

Adjust the volume to the mark, dry the exterior, and weigh the pycnometer filled with this compound, recording the mass (m₃).

-

The density of this compound is calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance and is a valuable physical constant for liquid identification.[10]

Materials:

-

This compound sample

-

Abbe refractometer

-

Dropper or pipette

-

Ethanol or acetone for cleaning

-

Lens paper

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry. Clean with ethanol or acetone and lens paper if necessary.

-

Using a dropper, apply a few drops of this compound to the surface of the measuring prism.

-

Close the illuminating prism and ensure the liquid sample spreads evenly between the two prisms.

-

Turn on the light source and look through the eyepiece.

-

Adjust the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

If color fringes are observed, adjust the chromaticity screw to eliminate them.

-

Read the refractive index value from the scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Synthesis of this compound from 1-Decanol

This protocol describes a common method for the preparation of this compound from 1-decanol.[4][11]

Materials:

-

1-Decanol

-

Concentrated sulfuric acid (H₂SO₄)

-

48% Hydrobromic acid (HBr)

-

Sodium bicarbonate (NaHCO₃) solution

-

Calcium chloride (CaCl₂), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, cool 1 mole of 1-decanol in an ice bath.

-

Slowly add 0.5 moles of concentrated sulfuric acid with continuous stirring.

-

After the addition of sulfuric acid, slowly add 1.25 moles of 48% hydrobromic acid.

-

Remove the ice bath and heat the mixture to reflux for 6 hours.

-

After reflux, allow the mixture to cool and then perform a steam distillation.

-

Separate the organic layer (crude this compound) using a separatory funnel.

-

Wash the crude product twice with a small volume of cold, concentrated sulfuric acid to remove any unreacted alcohol and ether byproducts.

-

Wash the organic layer with water, followed by a sodium bicarbonate solution to neutralize any remaining acid, and then wash with water again.

-

Dry the this compound over anhydrous calcium chloride.

-

Purify the final product by fractional distillation, collecting the fraction that boils at approximately 238 °C.

Key Experimental Workflows and Relationships

The utility of this compound in research is primarily as a synthetic intermediate. The following diagrams illustrate its synthesis and a common application.

Caption: Synthesis workflow for this compound from 1-decanol.

Caption: General workflow for a Grignard reaction using this compound.[12]

Caption: Relationship between the structure, properties, and applications of this compound.

References

- 1. This compound [stenutz.eu]

- 2. This compound | C10H21Br | CID 8173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 112-29-8 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Exp. 7: Testing the Solubility Rules Through Quantitative Analysis – College of Western Idaho General Chemistry First Semester Lab Manual: CHEM 111L [cwi.pressbooks.pub]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromodecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromodecane (CH₃(CH₂)₉Br) is a linear alkyl halide that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a ten-carbon aliphatic chain and a terminal bromine atom, makes it a valuable reagent for introducing the decyl group into a wide array of molecules. This lipophilic chain is of particular interest in drug development for its ability to modulate the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, including detailed experimental protocols and mechanistic insights.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic odor.[1] It is a non-polar compound, which dictates its solubility profile. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₁Br | [2] |

| Molecular Weight | 221.18 g/mol | |

| CAS Number | 112-29-8 | |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Density | 1.066 g/mL at 25 °C | |

| Boiling Point | 238 °C | [4] |

| Melting Point | -29.6 °C | [5] |

| Refractive Index (n20/D) | 1.456 | |

| Solubility | Insoluble in water; Soluble in organic solvents. | [2] |

| Flash Point | 94 °C (closed cup) |

Reactivity and Key Reactions

As a primary alkyl halide, this compound's reactivity is dominated by nucleophilic substitution and organometallic reactions.[6] The polar carbon-bromine bond renders the terminal carbon atom electrophilic and susceptible to attack by nucleophiles.[6]

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles.[2] The primary nature of the alkyl halide favors the bimolecular substitution pathway over elimination, especially with non-bulky nucleophiles.[7][8]

The reaction with sodium azide is a common method for introducing an azide functional group, which can be further transformed into an amine or participate in click chemistry reactions.

Experimental Protocol: Synthesis of 1-Azidodecane

-

Materials: this compound, sodium azide, dimethyl sulfoxide (DMSO), deionized water, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 equivalent) in DMSO.

-

Add sodium azide (1.2-1.5 equivalents) to the solution.[9][10]

-

Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours.[9][10]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-azidodecane.

-

The reaction with cyanide salts is an effective method for carbon chain extension.

Experimental Protocol: Synthesis of Undecanenitrile

-

Materials: this compound, sodium or potassium cyanide, ethanol, water.

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve sodium or potassium cyanide in a mixture of ethanol and water.

-

Add this compound to the cyanide solution.

-

Heat the mixture under reflux for several hours. The reaction should be carried out in a well-ventilated fume hood due to the toxicity of cyanide.[11]

-

Monitor the reaction by TLC or GC.

-

After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine.

-

Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation.

-

Grignard Reagent Formation

This compound reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, decylmagnesium bromide. This organometallic compound is a potent nucleophile and a strong base, making it highly valuable for forming new carbon-carbon bonds.[12][13]

Experimental Protocol: Preparation of Decylmagnesium Bromide

-

Materials: this compound, magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), iodine crystal (for initiation).

-

Procedure:

-

Ensure all glassware is rigorously dried in an oven and assembled under an inert atmosphere (nitrogen or argon) while still hot.

-

Place magnesium turnings (1.1 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of this compound (1.0 equivalent) in anhydrous ether or THF in the dropping funnel.

-

Add a small portion of the this compound solution to the magnesium. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed. Gentle warming may be necessary.

-

Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete reaction. The resulting Grignard reagent will be a cloudy, grayish solution.[14]

-

Williamson Ether Synthesis

This compound is an excellent substrate for the Williamson ether synthesis, a reliable method for preparing unsymmetrical ethers. The reaction involves the Sₙ2 displacement of the bromide by an alkoxide nucleophile.[1][15]

Experimental Protocol: Synthesis of an Alkyl Decyl Ether

-

Materials: An alcohol (e.g., ethanol), a strong base (e.g., sodium hydride), this compound, an anhydrous aprotic solvent (e.g., THF), saturated aqueous ammonium chloride.

-

Procedure:

-

In a dry, inert-atmosphere flask, dissolve the alcohol (1.0 equivalent) in the anhydrous solvent.

-

Cool the solution in an ice bath and slowly add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.

-

Add this compound (1.0 equivalent) dropwise to the alkoxide solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

-

After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the resulting ether by column chromatography or distillation.

-

Safety and Handling

This compound may cause skin and eye irritation, and its toxicological properties have not been fully investigated.[3] It is important to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][16] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[4] In case of contact, flush the affected area with plenty of water.[3]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily utilized for the introduction of the decyl group through nucleophilic substitution and organometallic reactions. Its predictable reactivity as a primary alkyl halide makes it a reliable component in the synthesis of a wide range of organic molecules, with significant applications in the development of new pharmaceuticals and materials. Proper handling and adherence to established protocols are essential for its safe and effective use in the laboratory.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. CAS 112-29-8: this compound | CymitQuimica [cymitquimica.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound | 112-29-8 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]

- 7. organic chemistry - Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 13. byjus.com [byjus.com]

- 14. benchchem.com [benchchem.com]

- 15. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 16. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 1-Bromodecane (CAS: 112-29-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromodecane, also known as decyl bromide, is a linear bromoalkane with the chemical formula C₁₀H₂₁Br. It presents as a clear, colorless to light yellow liquid and is utilized primarily as a reagent in organic synthesis.[1] Its long alkyl chain and reactive bromide group make it a valuable intermediate for introducing a decyl group into various molecular structures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, applications in drug development, and safety and handling protocols.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.

| Property | Value | Source |

| CAS Number | 112-29-8 | [2][3] |

| Molecular Formula | C₁₀H₂₁Br | [2][3] |

| Molecular Weight | 221.18 g/mol | [1][2] |

| Boiling Point | 238 °C (at 1013 mbar) | [4][5] |

| Melting Point | -30 °C to -29.2 °C | [4] |

| Density | 1.07 g/cm³ (at 20 °C) | [4] |

| Refractive Index | n20/D 1.458 | [6] |

| Flash Point | 94 °C (closed cup) | [4] |

| Vapor Pressure | 0.04 mmHg | [1] |

| Solubility | Insoluble in water; Soluble in ethanol and ether. | [6] |

| Appearance | Clear, colorless to light yellow liquid. | [1] |

Synthesis of this compound

This compound is commonly synthesized from 1-decanol. The following section details a typical laboratory-scale experimental protocol.

Synthesis from 1-Decanol via Acid-Catalyzed Bromination

This method involves the reaction of 1-decanol with hydrobromic acid in the presence of a sulfuric acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a reaction flask equipped with a reflux condenser, add 1 mole of 1-decanol.

-

Acid Addition: With cooling, carefully and sequentially add 0.5 moles of concentrated sulfuric acid and then 1.25 moles of 48% hydrobromic acid to the 1-decanol.

-

Reflux: Heat the mixture and maintain it at a rolling boil under reflux for 6 hours.

-

Work-up:

-

After the reflux period, allow the mixture to cool.

-

Perform a steam distillation to separate the crude this compound.

-

Transfer the distillate to a separatory funnel.

-

-

Purification:

-

Wash the crude this compound twice with approximately one-fifth of its volume with cold, concentrated sulfuric acid or hydrochloric acid to remove any ether by-product.

-

Wash the organic layer with water.

-

Neutralize any remaining acid by washing with a sodium bicarbonate solution.

-

Wash again with water.

-

Dry the this compound over anhydrous calcium chloride.

-

-

Final Distillation: Purify the dried product by fractional distillation using a 20-cm Vigreux column to yield pure this compound.[7]

A generalized workflow for the synthesis of this compound is depicted below.

Caption: Synthesis Workflow of this compound.

Applications in Research and Drug Development

This compound serves as a key intermediate in organic synthesis, particularly in the pharmaceutical industry.[8] Its primary application is as an alkylating agent to introduce a ten-carbon alkyl chain (decyl group) into a target molecule. This modification is often employed to increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[9] While not typically a pharmacologically active compound itself, it is a building block for various therapeutic agents.[10]

A logical diagram illustrating the role of this compound in modifying a hypothetical drug candidate is presented below.

Caption: Role of this compound in Drug Moiety Modification.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.[11]

5.1. Hazard Identification

-

GHS Pictograms: GHS07 (Exclamation mark).

-

Signal Word: Warning.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[4] May be very toxic to aquatic life (H400).[1]

5.2. Precautionary Measures and First Aid

A summary of recommended personal protective equipment (PPE) and first aid measures is provided in the table below.

| Precaution | Description | First Aid |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[12][13] | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[12][14] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[12][13] | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Get medical aid.[12] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[12] | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[12] |

| Handling | Wash thoroughly after handling. Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Keep container tightly closed. Avoid ingestion and inhalation.[12][15] | If swallowed, and the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[12] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[12] |

5.3. Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[12][13]

-

Special Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and hydrogen bromide gas may be generated by thermal decomposition or combustion.[12][13]

5.4. Accidental Release Measures

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 5.2.[13]

-

Spills/Leaks: Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place it in a suitable container for disposal.[12] Provide ventilation.[12]

Conclusion

This compound is a versatile and important chemical intermediate with well-defined physicochemical properties. Its synthesis from 1-decanol is a standard laboratory procedure. The primary utility of this compound in drug development lies in its ability to append a lipophilic decyl chain, thereby modifying the properties of parent molecules. Strict adherence to safety and handling protocols is essential when working with this compound. This guide provides a foundational resource for researchers and professionals utilizing this compound in their work.

References

- 1. This compound | C10H21Br | CID 8173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. This compound, 98% 112-29-8 India [ottokemi.com]

- 6. 1-Bromododecane [chembk.com]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

- 9. 1-Bromododecane 97 143-15-7 [sigmaaldrich.com]

- 10. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. echemi.com [echemi.com]

1-Bromodecane molecular weight and formula

An In-Depth Technical Guide to 1-Bromodecane

For professionals in research, scientific exploration, and drug development, this compound is a key alkylating agent and a versatile intermediate in organic synthesis. This guide provides core technical data, experimental protocols, and a visualization of its application in forming new carbon-carbon bonds, a fundamental process in the synthesis of complex molecules.

Core Properties of this compound

This compound, also known as n-decyl bromide, is a primary alkyl halide.[1][2] Its utility in organic synthesis stems from the reactivity of the carbon-bromine bond, which allows for the introduction of the ten-carbon decyl group into various molecular structures.[2]

Quantitative Data

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₂₁Br[1][2][3] |

| Molecular Weight | 221.18 g/mol [2][3][4] |

| CAS Number | 112-29-8[1][3] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 238 °C[4][5] |

| Density | 1.066 g/mL at 25 °C[4][5] |

| Refractive Index | n20/D 1.456[4] |

| Flash Point | 94 °C (closed cup) |

Experimental Protocols

A comprehensive understanding of the synthesis of this compound is crucial for its application. The following protocol details a common laboratory-scale synthesis from 1-decanol.

Synthesis of this compound from 1-Decanol

This procedure involves the nucleophilic substitution reaction of 1-decanol with hydrobromic acid, catalyzed by sulfuric acid.

Materials:

-

1-decanol (1 mole)

-

Concentrated sulfuric acid (0.5 mole)

-

48% Hydrobromic acid (1.25 mole)

-

Sodium bicarbonate solution

-

Calcium chloride (anhydrous)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, cool 1 mole of 1-decanol and slowly add 0.5 mole of concentrated sulfuric acid while maintaining cooling.

-

Addition of HBr: To the cooled mixture, add 1.25 moles of 48% hydrobromic acid.

-

Reflux: Heat the mixture and boil under reflux for 6 hours to ensure the reaction goes to completion.[6]

-

Purification - Steam Distillation: After reflux, subject the mixture to steam distillation. The this compound will co-distill with the water.[6]

-

Separation and Washing: Separate the organic layer (crude this compound) using a separatory funnel. To remove the ether by-product, wash the crude product twice with approximately one-fifth of its volume of cold, concentrated sulfuric acid or concentrated hydrochloric acid.[6]

-

Neutralization: Wash the organic layer with water, followed by a sodium bicarbonate solution to neutralize any remaining acid, and then wash with water again.[6]

-

Drying: Dry the this compound over anhydrous calcium chloride.[6]

-

Final Distillation: Purify the final product by distillation through a 20-cm Vigreux column to obtain pure this compound.[6]

Application in Organic Synthesis: The Grignard Reaction

This compound is a valuable precursor for the formation of Grignard reagents, which are powerful nucleophiles for creating new carbon-carbon bonds.[7] This is a cornerstone of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates where modifying a molecule's lipophilicity is often required.[7]

Caption: Workflow for a Grignard reaction using this compound.

References

An In-depth Technical Guide to the Solubility of 1-Bromodecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromodecane (C₁₀H₂₁Br) is a linear haloalkane utilized in a variety of chemical syntheses, including the introduction of a decyl group into molecules to increase their lipophilicity. A thorough understanding of its solubility characteristics in different organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available data, detailing experimental protocols for solubility determination, and illustrating the underlying principles governing its behavior in solution.

Core Principles of this compound Solubility

The solubility of this compound is primarily governed by the principle of "like dissolves like." Its molecular structure consists of a long, non-polar ten-carbon alkyl chain and a polar carbon-bromine bond. The dominance of the non-polar alkyl chain dictates its high affinity for non-polar organic solvents, where the primary intermolecular interactions are London dispersion forces.

While the carbon-bromine bond imparts a degree of polarity, this compound is generally considered a non-polar to weakly polar compound. This allows for miscibility with a wide range of common organic solvents. Conversely, its significant non-polar character results in very low solubility in highly polar solvents like water.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in organic solvents is not extensively documented in scientific literature, largely because it is miscible with many common organic solvents. "Miscible" implies that the substances will mix in all proportions to form a single, homogeneous phase. The table below summarizes the available qualitative and quantitative solubility information.

| Solvent | Solvent Polarity | Solubility/Miscibility at 20-25°C | Data Type |

| Water | High | 0.5 g/100 mL at 20°C[1] | Quantitative |

| Ethanol | High | Soluble/Miscible[2] | Qualitative |

| Methanol | High | Soluble[3] | Qualitative |

| Diethyl Ether | Low | Soluble/Miscible[2][4] | Qualitative |

| Acetone | Medium | Soluble[3] | Qualitative |

| Chloroform | Medium | Miscible[4] | Qualitative |

| Hexane | Low | Expected to be miscible | Theoretical |

| Toluene | Low | Expected to be miscible | Theoretical |

Mandatory Visualization: Factors Influencing Solubility

The following diagram illustrates the logical relationship between the key factors that determine the solubility of a solute, such as this compound, in a solvent.

Caption: Logical workflow of factors determining solubility.

Experimental Protocols

The following are detailed methodologies for determining the solubility and miscibility of this compound in organic solvents.

Protocol 1: Qualitative Determination of Solubility

Objective: To quickly assess whether this compound is soluble, partially soluble, or insoluble in a given organic solvent at room temperature.

Materials:

-

This compound (high purity)

-

A selection of organic solvents (analytical grade)

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 2 mL of the chosen organic solvent to a clean, dry test tube.

-

Add 2-3 drops of this compound to the solvent.

-

Vortex the mixture for 30 seconds.

-

Observe the solution against a well-lit background.

-

Soluble: The solution remains clear and homogeneous with no visible droplets of undissolved this compound.

-

Partially Soluble: The solution appears cloudy or forms a stable emulsion, or a significant portion of the this compound dissolves but a separate phase remains.

-

Insoluble: The this compound forms a distinct separate layer or remains as undissolved droplets.

-

Protocol 2: Determination of Miscibility

Objective: To determine if this compound is miscible in all proportions with a given organic solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Graduated cylinders or burettes

-

A series of test tubes or small flasks

-

Vortex mixer

Procedure:

-

Prepare a series of mixtures of this compound and the solvent in varying volume/volume ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10) in separate test tubes. The total volume can be kept constant (e.g., 10 mL).

-

For each mixture, securely cap the test tube and vortex for 1-2 minutes.

-

Allow the mixtures to stand for at least one hour at a constant temperature (e.g., 25°C).

-

Visually inspect each mixture. If all mixtures remain as a single, clear, homogeneous phase, the two liquids are considered miscible. If any of the mixtures form two distinct layers, they are not fully miscible.

Protocol 3: Quantitative Determination of Solubility (Gravimetric Method)

Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specific temperature to create a saturated solution.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

A temperature-controlled shaker or water bath

-

Small, sealable glass vials

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes

Procedure:

-

Add a known volume of the solvent (e.g., 10 mL) to several sealable vials.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution will be formed.

-

Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient time to reach equilibrium (e.g., 24-48 hours). Ensure that there is still undissolved this compound at the bottom of the vials.

-

After equilibration, allow the vials to sit undisturbed in the temperature-controlled environment for several hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe, avoiding any undissolved material.

-

Attach a syringe filter and dispense the filtered saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.

-

Place the evaporation dish in a fume hood or a vacuum oven at a temperature that will evaporate the solvent but not the this compound.

-

Once the solvent has completely evaporated, reweigh the evaporation dish.

-

The difference in weight is the mass of this compound that was dissolved in the known volume of the solvent. Calculate the solubility in g/100 mL or other desired units.

Conclusion

This compound exhibits high solubility and is often miscible with a wide array of common organic solvents due to its predominantly non-polar character. This makes it a versatile reagent in organic synthesis. While extensive quantitative solubility data is sparse, the provided experimental protocols offer robust methods for determining its solubility and miscibility in specific solvent systems, enabling researchers and professionals to optimize their processes. The principles of intermolecular forces, as dictated by the properties of both this compound and the chosen solvent, remain the cornerstone for predicting and understanding its solubility behavior.

References

1-Bromodecane safety and handling precautions

An In-depth Technical Guide to 1-Bromodecane: Safety and Handling for Laboratory Professionals

Introduction

This compound (CAS No. 112-29-8), also known as n-decyl bromide, is a colorless to light yellow liquid commonly utilized as a reagent in organic synthesis.[1][2][3][4][5] This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in research and development settings, with a focus on protecting researchers, scientists, and drug development professionals.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling. This compound is a combustible liquid that is stable under recommended storage conditions.[1][3][5] It is incompatible with strong oxidizing agents and strong bases.[1][3][4][5][6]

| Property | Value | Reference |

| Molecular Formula | C10H21Br | [1][3][7] |

| Molecular Weight | 221.18 g/mol | [1][6][7] |

| Appearance | Colorless to light yellow, clear liquid | [1][2][4] |

| Odor | Odorless | [4][8] |

| Boiling Point | 238 °C / 460.4 °F @ 760 mmHg | [4][7] |

| Melting Point | -29.6 °C / -21.3 °F | [3][4][7] |

| Flash Point | 94 °C / 201.2 °F | [2][3][4][7] |

| Density | 1.066 g/cm³ at 25 °C | [1] |

| Water Solubility | Insoluble | [1] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance with several key risks that must be managed. It is harmful if inhaled and causes skin and serious eye irritation.[1][4][7][8] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][6]

GHS Hazard Statements:

| Toxicity Data | Value | Species | Reference |

| LD50 Oral | > 2000 mg/kg | Rat | [1][7] |

| LD50 Intraperitoneal | 4070 mg/kg | Mouse | [1][6] |

| LC50 Inhalation | 4200 mg/m³/2H | Mouse | [2][6] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and prevent accidents.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Use non-sparking tools.[10]

-

Wash hands thoroughly after handling and before breaks.[1][2][6]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1][2][6][10][11]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][3][4][5][6][11]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure to this compound.

Engineering Controls:

-

Facilities should be equipped with an eyewash station and a safety shower.[2]

-

Use adequate ventilation to keep airborne concentrations low.[2]

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[1][2][10]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile, neoprene) and a lab coat or impervious clothing to prevent skin exposure.[2][6][10] Gloves must be inspected before use and disposed of properly after.[1][6]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][6]

Caption: Recommended Personal Protective Equipment for handling this compound.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

-

Evacuate: Immediately evacuate unnecessary personnel from the spill area.[6]

-

Ventilate: Ensure adequate ventilation of the area.[2]

-

Personal Protection: Don appropriate personal protective equipment (PPE) as outlined in Section 5.[1][2]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[6] Do not let the product enter drains.[1][6]

-

Absorption: Absorb the spill with an inert material such as vermiculite, sand, or earth.[2]

-

Collection: Collect the absorbed material and place it in a suitable, closed container for hazardous waste disposal.[1][2][6]

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste in accordance with local, regional, and national regulations.[1]

Caption: Workflow for responding to a this compound spill.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.[1][2]

-

Inhalation: Move the person to fresh air.[1][2] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration.[1][2] Consult a physician.[1][2]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Wash off with soap and plenty of water.[1] Consult a physician.[1]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Consult a physician immediately.[1][2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][2] Rinse mouth with water.[1] Consult a physician immediately.[1][2]

Firefighting Measures

This compound is a combustible liquid.[1]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2][6]

-

Specific Hazards: During a fire, irritating and highly toxic gases, including carbon oxides and hydrogen bromide gas, may be generated by thermal decomposition or combustion.[1][2][6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2][6][11]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[1] Do not dispose of it into the environment.[6] Offer surplus and non-recyclable solutions to a licensed disposal company.[1][6]

Conclusion

This compound is a valuable chemical for organic synthesis, but it poses significant health and environmental hazards. Adherence to the safety protocols outlined in this guide is paramount for the protection of laboratory personnel and the environment. By understanding its properties, implementing proper handling and storage procedures, using appropriate personal protective equipment, and being prepared for emergencies, researchers can work safely with this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. This compound | CAS#:112-29-8 | Chemsrc [chemsrc.com]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. This compound CAS 112-29-8 | 801676 [merckmillipore.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. This compound | C10H21Br | CID 8173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Bromodecane's Mechanism of Action as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromodecane, a primary alkyl halide, is a versatile alkylating agent utilized in organic synthesis to introduce the ten-carbon decyl group onto various nucleophilic substrates. Its reactivity is primarily governed by the bimolecular nucleophilic substitution (S(_N)2) mechanism. This guide provides a comprehensive overview of the core principles underlying this compound's action, including its reaction kinetics, and potential biological implications. Detailed experimental protocols for both kinetic analysis and synthetic applications are presented, alongside quantitative data and visual representations of the reaction mechanism and potential cellular effects.

Core Mechanism of Action: The S(_N)2 Pathway

As a primary alkyl halide, this compound's mechanism of action as an alkylating agent proceeds predominantly through a bimolecular nucleophilic substitution (S(_N)2) reaction.[1] This is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom bearing the bromine atom, and the bromide ion departs simultaneously.[2]

The key features of this mechanism are:

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both this compound and the nucleophile, following second-order kinetics.[3][4] The rate law is expressed as: Rate = k[this compound][Nucleophile].

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the bromine atom.[1]

-

Inversion of Configuration: If the reaction occurs at a chiral center, the stereochemistry is inverted.

-

Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.[1]

The reactivity of this compound in S(_N)2 reactions is influenced by the strength of the nucleophile, the solvent, and the reaction temperature. Stronger, less sterically hindered nucleophiles and polar aprotic solvents generally lead to faster reaction rates.[5]

References

Nucleophilic substitution reactions of 1-Bromodecane

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 1-Bromodecane

Introduction

This compound (CH₃(CH₂)₉Br) is a primary haloalkane that serves as a quintessential substrate for studying and implementing nucleophilic substitution reactions. Due to its long alkyl chain, it is a valuable precursor in the synthesis of a wide range of chemical compounds, including surfactants, pharmaceuticals, and other specialty chemicals. Its unhindered primary carbon atom, bonded to a good leaving group (bromide), makes it highly susceptible to the bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] This guide provides a detailed technical overview of the core principles, kinetics, influential factors, and experimental protocols associated with the nucleophilic substitution reactions of this compound.

Core Mechanism: The Sₙ2 Pathway

Primary haloalkanes like this compound predominantly undergo nucleophilic substitution via the Sₙ2 mechanism.[3] This mechanism is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[1][4]

Key Characteristics:

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the this compound substrate and the nucleophile.[5][6] The rate law is expressed as: Rate = k[C₁₀H₂₁Br][Nu⁻].[5]

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide ion).[1][7] This is due to steric hindrance and orbital overlap considerations.

-

Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate, partially bonded to both the incoming nucleophile and the outgoing leaving group.[1][4]

-

Stereochemistry: The reaction results in an inversion of stereochemical configuration at the carbon center, often likened to an umbrella flipping inside out in the wind.[4][7]

Caption: General Sₙ2 reaction pathway for this compound.

Factors Influencing Reaction Outcomes

The Nature of the Nucleophile

The rate of an Sₙ2 reaction is highly dependent on the strength of the nucleophile. Strong nucleophiles, which are typically strong bases, react faster. Common nucleophiles used with this compound include:

-

Alkoxides (RO⁻): Such as methoxide (CH₃O⁻) or ethoxide (C₂H₅O⁻), produce decyl ethers.[9][10]

-

Cyanide (CN⁻): A powerful nucleophile that extends the carbon chain, producing 1-cyanodecane (undecanenitrile).[11][12]

-

Iodide (I⁻): An excellent nucleophile, often used in Finkelstein reactions.

-

Azide (N₃⁻): Produces 1-azidodecane.

Solvent Effects

The choice of solvent is critical and can dramatically alter reaction rates.

-

Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetone, acetonitrile) are preferred for Sₙ2 reactions.[13] They are polar enough to dissolve the nucleophilic salt but do not have acidic protons, so they solvate the cation more effectively than the anion.[14][15] This leaves the nucleophile "naked" and more reactive, significantly accelerating the reaction.[16] For instance, the reaction between bromoethane and potassium iodide is 500 times faster in acetone than in methanol.[17]

-

Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) have acidic protons (O-H or N-H bonds) and can form strong hydrogen bonds with the anionic nucleophile.[13][14] This creates a "solvent cage" around the nucleophile, stabilizing it and lowering its energy, which in turn increases the activation energy and slows down the Sₙ2 reaction rate.[13][15]

Quantitative Data: Reaction Kinetics

The rates of substitution for this compound have been quantitatively studied with various nucleophiles. The data below, adapted from studies of reactions with alkoxide ions, highlights the interplay between the nucleophile and solvent system.

| Nucleophile | Solvent System (83.7 mol % DMSO) | Temperature (°C) | k₂ (Substitution) (L mol⁻¹ s⁻¹) | k₂ (Elimination) (L mol⁻¹ s⁻¹) |

| Hydroxide (OH⁻) | DMSO/H₂O | 20 | 0.00034 | 0.00001 |

| Methoxide (MeO⁻) | DMSO/MeOH | 20 | 0.0031 | 0.00018 |

| Ethoxide (EtO⁻) | DMSO/EtOH | 20 | 0.0036 | 0.00040 |

| t-Butoxide (t-BuO⁻) | DMSO/t-BuOH | 20 | 0.0019 | 0.0016 |

Table adapted from Aksnes, G. and Stensland, P., 1989.[9] Note: These reactions show a minor E2 elimination pathway competing with the major Sₙ2 substitution pathway.

Experimental Protocols

Synthesis of 1-Cyanodecane via Sₙ2 Reaction

This protocol describes the synthesis of 1-cyanodecane (undecanenitrile) from this compound using potassium cyanide. This reaction is a classic example of carbon chain extension.[18][19]

Materials:

-

This compound

-

Potassium cyanide (KCN)

-

Ethanol (as a solvent)

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve potassium cyanide in ethanol. Note that using an ethanolic solvent is crucial to minimize the competing hydrolysis reaction that would occur in the presence of water.[12][19]

-

Addition of Substrate: Add this compound to the flask.

-

Reflux: Attach a condenser and heat the mixture to reflux using a heating mantle.[20] Heating under reflux prevents the loss of volatile reactants and solvent.[12] The reaction is typically refluxed for several hours to ensure completion.

-

Workup and Extraction: After cooling, the reaction mixture is filtered to remove any unreacted KCN and the resulting salt (KBr). The ethanol is often removed using a rotary evaporator. The remaining crude product is transferred to a separatory funnel, washed with water and brine to remove any remaining inorganic impurities.

-

Drying: The organic layer is separated and dried over an anhydrous drying agent like magnesium sulfate.

-

Purification: The drying agent is filtered off, and the resulting liquid is purified by fractional distillation under reduced pressure to yield pure 1-cyanodecane.

Synthesis of Decyl Ethyl Ether via Williamson Ether Synthesis

This protocol details the formation of an ether from this compound and sodium ethoxide, a classic Williamson ether synthesis which proceeds via an Sₙ2 mechanism.[10][21]

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol or Tetrahydrofuran (THF)

-

Reflux apparatus

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol or THF.

-

Addition of Substrate: Slowly add this compound to the stirred solution. The reaction is often exothermic.

-

Heating: Heat the mixture, typically between 60–80°C, for several hours to drive the reaction to completion.[10] Reaction progress can be monitored using Thin Layer Chromatography (TLC).[10]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a nonpolar organic solvent like diethyl ether or hexane. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Due to the high boiling point of decyl ethyl ether (~230°C), purification is achieved via fractional distillation under reduced pressure to prevent decomposition.[10]

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting, isolating, and purifying the products of nucleophilic substitution reactions involving this compound.

Caption: A generalized experimental workflow for Sₙ2 reactions.

References

- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 2. SN1 and SN2 Reaction of Haloalkanes [unacademy.com]

- 3. savemyexams.com [savemyexams.com]

- 4. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Khan Academy [khanacademy.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. scispace.com [scispace.com]

- 10. Decyl ethyl ether | 68154-97-2 | Benchchem [benchchem.com]

- 11. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. quora.com [quora.com]

- 15. users.wfu.edu [users.wfu.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. chemistrystudent.com [chemistrystudent.com]

- 21. Buy Decyl ethyl ether (EVT-266294) | 16979-29-6 [evitachem.com]

An In-depth Technical Guide to the Nucleophilic Substitution Mechanisms of 1-Bromodecane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the nucleophilic substitution reactions of 1-bromodecane, a primary haloalkane. It delineates the factors governing the preference for the SN2 (bimolecular nucleophilic substitution) mechanism over the SN1 (unimolecular nucleophilic substitution) pathway. This document summarizes key theoretical principles, presents quantitative data from relevant studies, outlines detailed experimental protocols for mechanistic investigation, and provides visual diagrams to illustrate core concepts.

Core Principles: SN1 vs. SN2 Reaction Mechanisms

Nucleophilic substitution reactions are fundamental in organic chemistry, involving the replacement of a leaving group by a nucleophile. The two primary mechanisms, SN1 and SN2, are distinguished by their kinetics, stereochemistry, and the nature of their intermediates.[1]

-

The SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2][3][4] The reaction proceeds through a five-coordinate transition state, resulting in an inversion of stereochemical configuration at the carbon center (Walden inversion).[3] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics (Rate = k[Substrate][Nucleophile]).[3][5] This mechanism is favored for methyl and primary substrates due to minimal steric hindrance.[1][2] Strong nucleophiles and polar aprotic solvents enhance the rate of SN2 reactions.[6]

-

The SN1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a planar carbocation intermediate.[2][5] In the second, rapid step, the nucleophile attacks the carbocation.[5] Because the nucleophile can attack from either face of the planar carbocation, the reaction typically leads to a racemic or partially racemic mixture of products if the starting material is chiral.[1][5] The rate of an SN1 reaction is dependent only on the concentration of the substrate, following first-order kinetics (Rate = k[Substrate]).[1][7] This pathway is favored for tertiary and secondary substrates that can form stable carbocations and is facilitated by polar protic solvents that can stabilize this ionic intermediate.[1][6][8]

Mechanistic Preference of this compound

For this compound, the reaction mechanism is overwhelmingly dictated by its structure as a primary haloalkane .

-

Substrate Structure and Steric Hindrance: The bromine atom in this compound is attached to a primary carbon, which is bonded to only one other carbon atom. This arrangement presents minimal steric bulk around the electrophilic carbon, making it highly accessible for a backside attack by a nucleophile. This low steric hindrance is a key factor favoring the SN2 pathway .[2][9]

-

Carbocation Stability: The alternative SN1 mechanism would require the formation of a primary carbocation (1-decyl cation). Primary carbocations are highly unstable and energetically unfavorable compared to secondary and tertiary carbocations.[2][10] Therefore, the energy barrier to form this intermediate is prohibitively high, making the SN1 pathway non-viable for this compound under typical nucleophilic substitution conditions.

Visualizing the Reaction Mechanisms

The following diagrams illustrate the favored SN2 pathway for this compound and the energetically unfavorable hypothetical SN1 pathway.

Caption: SN2 mechanism for this compound.

Caption: Hypothetical (unfavorable) SN1 mechanism for this compound.

Quantitative Data: Reaction Rates

The rate of the SN2 reaction of this compound is highly sensitive to the nucleophile, solvent, and temperature. The data below, adapted from a study by Aksnes and Stensland, illustrates the effect of different alkoxide nucleophiles in a mixed solvent system.

| Nucleophile | Solvent System (mol %) | Temperature (°C) | Overall Rate Constant (k_total) (L mol⁻¹ s⁻¹) | Substitution Rate Constant (k_s) (L mol⁻¹ s⁻¹) | Elimination Rate Constant (k_e) (L mol⁻¹ s⁻¹) |

| Potassium Methoxide | 83.7% DMSO / Methanol | 20 | 1.15 x 10⁻³ | 0.98 x 10⁻³ | 0.17 x 10⁻³ |

| Potassium Ethoxide | 83.7% DMSO / Ethanol | 20 | 3.60 x 10⁻³ | 2.80 x 10⁻³ | 0.80 x 10⁻³ |

| Potassium t-butoxide | 83.7% DMSO / t-butanol | 20 | 2.30 x 10⁻² | 0.10 x 10⁻² | 2.20 x 10⁻² |

Data adapted from Aksnes, G. and Stensland, P., Acta Chem. Scand. 43: 893-895 (1989).[11] This table demonstrates that while substitution is a major pathway, the competing E2 (elimination) reaction becomes significant, especially with sterically hindered, strong bases like potassium t-butoxide.[11]

Experimental Protocols

Determining the reaction mechanism and kinetics for the nucleophilic substitution of this compound involves rigorous experimental procedures.

This protocol outlines a method to determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., sodium hydroxide).

-

Reagent Preparation:

-

Prepare a standardized solution of this compound (e.g., 0.1 M) in a suitable polar aprotic solvent like DMSO or acetone.

-

Prepare a standardized solution of the nucleophile (e.g., 0.1 M NaOH) in the same solvent.

-

-

Reaction Setup:

-

Place equal volumes of the reactant solutions in separate flasks within a thermostated water bath set to a constant temperature (e.g., 25.0 °C) to allow them to reach thermal equilibrium.

-

To initiate the reaction, rapidly mix the two solutions into a larger reaction flask. Start a timer immediately upon mixing.

-

-

Sample Collection and Quenching:

-

At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a fixed volume of the reaction mixture (aliquot, e.g., 5.0 mL).

-

Immediately quench the reaction in the aliquot by adding it to a flask containing an excess of cold dilute nitric acid. This stops the reaction by neutralizing the nucleophile.

-

-

Analysis:

-

Determine the concentration of the bromide ions formed in each quenched aliquot using potentiometric titration with a standardized silver nitrate (AgNO₃) solution. The appearance of a silver bromide (AgBr) precipitate marks the endpoint.

-

Alternatively, the disappearance of this compound or the appearance of the product can be monitored using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

-

Data Processing:

-

Calculate the concentration of the reactants at each time point.

-

For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line.

-

The slope of this line is equal to the second-order rate constant, k.

-

Caption: Experimental workflow for kinetic analysis.

-

Reaction Scale-Up: Perform the reaction on a larger scale to generate a sufficient quantity of product for analysis. Allow the reaction to proceed to completion.

-

Work-up: Quench the reaction mixture and perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether) and water to separate the organic product from inorganic salts.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. If necessary, purify the product using column chromatography or distillation.

-

Structural Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product and identify any byproducts (such as the elimination product, 1-decene).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide definitive structural elucidation of the substitution product.

-

Infrared (IR) Spectroscopy: To identify functional groups in the product that are different from the reactant (e.g., an -OH stretch if the nucleophile was hydroxide).

-

Summary of Factors Influencing the Mechanism

The choice between an SN1 and SN2 pathway is a result of several competing factors. For this compound, the balance is not close, but understanding these factors is crucial for predicting reactivity in more complex systems.

Caption: Factors influencing SN1 vs. SN2 pathways.

References

- 1. Difference Between SN1 and SN2 Reactions: Key Characteristics Explained [vedantu.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. SN2 reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 8. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]

- 9. theexamformula.co.uk [theexamformula.co.uk]

- 10. savemyexams.com [savemyexams.com]

- 11. scispace.com [scispace.com]

The Decyl Moiety: A Technical Guide to 1-Bromodecane as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromodecane (CH₃(CH₂)₉Br), a linear alkyl halide, is a fundamental and highly versatile building block in modern organic synthesis. Its simple structure belies its broad utility in constructing complex molecular architectures. The molecule consists of a ten-carbon lipophilic alkyl chain terminating in a reactive carbon-bromine bond. This terminal bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is reactive towards metals for the formation of organometallic reagents. These characteristics allow for the facile introduction of the decyl group into a wide array of molecules, thereby modifying properties such as lipophilicity, solubility, and steric profile. This guide provides an in-depth overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and process diagrams to facilitate its use in research and development.

Physicochemical Properties

A foundational understanding of this compound's physical properties is essential for its effective use in the laboratory. Key data are summarized below.

| Property | Value |

| CAS Number | 112-29-8 |

| Molecular Formula | C₁₀H₂₁Br |

| Molecular Weight | 221.18 g/mol |

| Appearance | Colorless to slightly yellow liquid |

| Boiling Point | 238 °C (lit.) |

| Density | 1.066 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.456 (lit.) |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether |

Core Synthetic Applications

This compound is a precursor for a multitude of functional groups. Its primary reactivity patterns revolve around nucleophilic substitution (Sₙ2) and the formation of organometallic compounds. These pathways enable the synthesis of ethers, azides, amines, phosphonium salts, and molecules with extended carbon skeletons.

Figure 1: Key synthetic transformations starting from this compound.

I. Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide. This compound is an ideal substrate for this Sₙ2 reaction.

Experimental Protocol: Synthesis of 1-Decyloxy-4-nitrobenzene

This procedure details the synthesis of a decyl phenyl ether derivative, a common structural motif in liquid crystals and other functional materials.

Materials:

-

4-Nitrophenol

-

This compound (or Decyl Iodide as a more reactive alternative)

-

Sodium Hydroxide (NaOH)

-

Acetone

-

Deionized Water

Procedure:

-